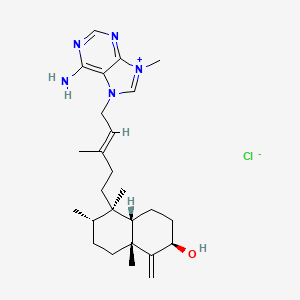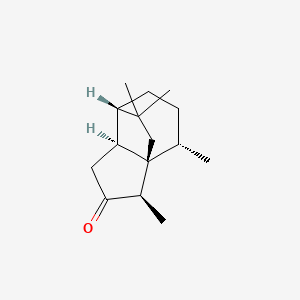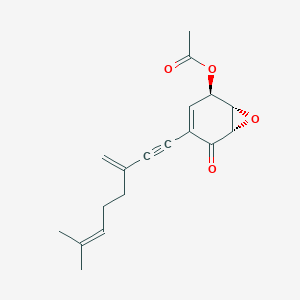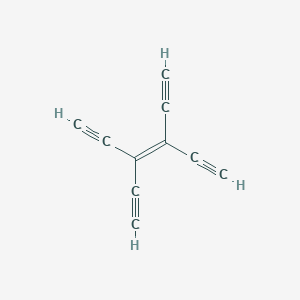
3-Hexene-1,5-diyne, 3,4-diethynyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of 3-Hexene-1,5-diyne, 3,4-diethynyl- and related compounds has been explored in several studies. For example, Luzung et al. (2004) discussed the cycloisomerization of 1,5-enynes catalyzed by triphenylphosphinegold(I) complexes, which yields a range of bicyclo[3.1.0]hexane structures, including those containing quaternary carbons (Luzung, Markham, & Toste, 2004).
Molecular Structure Analysis
The molecular structure of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- has been a subject of interest in research. For instance, Bruschi et al. (2002) conducted a detailed theoretical investigation to understand the impact of different delocalization pathways on the molecular and electronic structure of similar compounds (Bruschi, Giuffreda, & Lüthi, 2002).
Chemical Reactions and Properties
Research by Martin et al. (1998) examined the photochemically reversible trans–cis isomerization of derivatives of hex-3-ene-1,5-diynes, providing insights into the chemical reactions and properties of these compounds (Martin et al., 1998).
Physical Properties Analysis
The physical properties of compounds related to 3-Hexene-1,5-diyne, 3,4-diethynyl- have been characterized in various studies. For example, Häussler et al. (2007) investigated the synthesis, thermal stability, and light-emitting properties of hyperbranched polyarylenes derived from aromatic diynes (Häussler et al., 2007).
Chemical Properties Analysis
Research on the chemical properties of related compounds includes the work of Diederich (2001), who explored carbon-rich acetylenic scaffolding, revealing insights into the chemical properties of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- (Diederich, 2001).
科研应用
Carbon-Rich Acetylenic Scaffolding
Derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene ((E)-DEE), both of which encompass 3,4-diethynylhex-3-ene-1,5-diyne, have been pivotal in the development of carbon-rich scaffolds. These unique π-conjugated building blocks have been used for constructing extensive monodisperse, linearly π-conjugated oligomers as well as large macrocyclic all-carbon cores. These structures exhibit advanced materials properties and exceptional third-order optical nonlinearities, mainly due to the lateral functionalization with donor-acceptor substituents. Interestingly, certain derivatives have been developed into new photochromic molecules that undergo reversible photochemical cis-trans isomerization, opening avenues for their application as light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Electronic and Photonic Properties
3,4-diethynylhex-3-ene-1,5-diyne has also been recognized as a flexible building block for pi-conjugated polymers with notable electronic and photonic properties. The nature of functionalization, polymer chain length, and pi-conjugation pattern significantly influence the properties of these compounds. A method based on natural bond orbital (NBO) analysis was developed to correlate electron delocalization with molecular and electronic structure observables, offering insights into the structural and electronic nuances of these compounds. This approach has been instrumental in understanding the impact of trans versus geminal electron delocalization in such molecular structures (Bruschi, Giuffreda & Lüthi, 2002).
Acetylenic Scaffolding for Advanced Materials
Acetylenic scaffolding, particularly with derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene (DEE), has led to the creation of carbon-rich compounds with intriguing physicochemical properties. These compounds serve as building blocks for diverse structures such as monodisperse, linearly pi-conjugated oligomers, large macrocyclic cores, and helical oligomers. Their advanced material properties are significantly influenced by electron-donating substituents, modifying the energy gap in various structures. Arylated TEE derivatives, in particular, have been developed to undergo photochemically induced cis-trans isomerization, hinting at their potential applications in optoelectronics (Nielsen & Diederich, 2002).
性质
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXLIUXUQOIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=C(C#C)C#C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454882 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexene-1,5-diyne, 3,4-diethynyl- | |
CAS RN |
133968-85-1 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

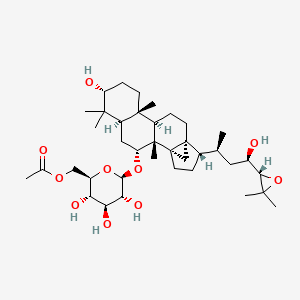
![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)
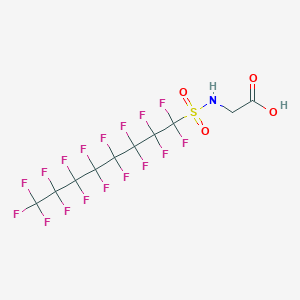
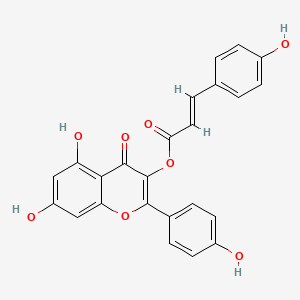
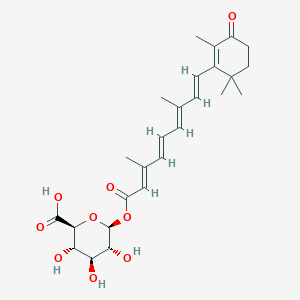
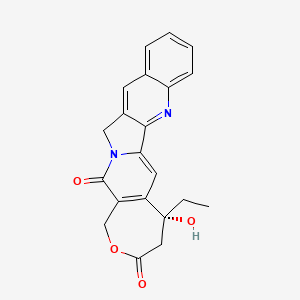
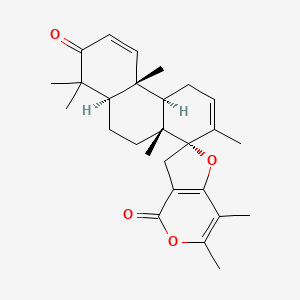
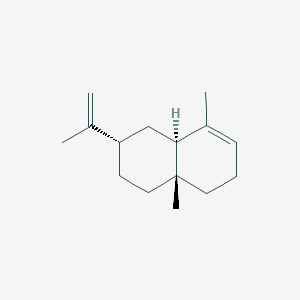
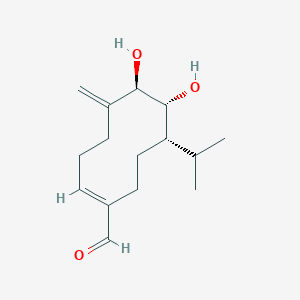
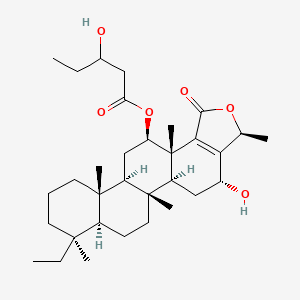
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-3,1-propanediyl]bis-](/img/structure/B1245619.png)
